molecular formula C22H19N3O3 B2924734 3-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one CAS No. 898444-75-2

3-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2924734
CAS No.: 898444-75-2
M. Wt: 373.412
InChI Key: NOUZIOOHWFYCAA-UHFFFAOYSA-N
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Description

The compound 3-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one is a hybrid molecule combining a coumarin core with a benzimidazole-piperidine moiety. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This structural complexity distinguishes it from simpler coumarin-benzimidazole derivatives, making it a candidate for both therapeutic and optoelectronic applications.

Properties

IUPAC Name

3-[4-(1H-benzimidazol-2-yl)piperidine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c26-21(16-13-15-5-1-4-8-19(15)28-22(16)27)25-11-9-14(10-12-25)20-23-17-6-2-3-7-18(17)24-20/h1-8,13-14H,9-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUZIOOHWFYCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting with the formation of the benzimidazole core[_{{{CITATION{{{1{Design, synthesis of benzimidazole tethered 3,4-dihydro-2H-benzo[e] 1 .... This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives[{{{CITATION{{{2{Synthesis and therapeutic potential of imidazole containing compounds](https://bmcchembiomedcentralcom/articles/101186/s13065-020-00730-1){{{CITATION{{{_1{Design, synthesis of benzimidazole tethered 3,4-dihydro-2H-benzo[e] 1 ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Design, synthesis of benzimidazole tethered 3,4-dihydro-2H-benzo[e] 1 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been studied for potential therapeutic applications.

  • Medicine: It has been investigated for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to downstream effects.

Comparison with Similar Compounds

Structural Modifications and Electronic Properties
  • Coumarin 7 (3-(1H-benzo[d]imidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one): Lacks the piperidine-carbonyl group but features a diethylamino substituent at the coumarin 7-position. This substitution enhances fluorescence and electron-donating capacity, making it suitable for dye-sensitized solar cells (DSSCs). However, the absence of the piperidine-carbonyl group reduces its ability to form strong hydrogen bonds with acceptors like IEICO-4F in organic solar cells (OSCs) .
  • DTBO (7-(dibutylamino)-3-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one): Incorporates a trifluoromethyl (CF₃) group on the benzimidazole, which increases electronegativity and hydrogen-bond strength. Theoretical calculations show DTBO forms stronger hydrogen bonds with IEICO-4F (ΔESP = +0.12 eV) compared to Coumarin 7 (ΔESP = +0.08 eV), leading to improved OSC efficiency (PCE = 12.1% vs. 10.3%) .
  • 3-(1H-Benzo[d]imidazol-2-yl)-2H-chromen-2-one (4a) :
    A simpler analog without the piperidine-carbonyl group. Spectral data (¹H NMR: δ 9.20 (s, NH); IR: 1740 cm⁻¹) confirm its planar structure, which limits solubility and bioavailability compared to the target compound .

Key Structural Differences

Compound Substituents/Modifications Key Functional Impact
Target Compound Piperidine-1-carbonyl at coumarin 3-position Enhanced conformational flexibility, H-bonding
DTBO CF₃ on benzimidazole Stronger H-bonding, higher OSC efficiency
Coumarin 7 Diethylamino at coumarin 7-position Fluorescence, electron-donating capacity
4a No piperidine or CF₃ Limited solubility, planar structure
ADME and Toxicity Profiles
  • Toxicity :
    Compounds like 6c and 8 (thiazole derivatives) show high toxicity (LC₅₀ < 10 µM in shrimp larvae assays), while the target compound’s piperidine moiety may reduce toxicity by improving metabolic stability .
  • Solubility: Piperidine derivatives generally exhibit better aqueous solubility (logP ≈ 2.5) compared to non-polar analogs (logP ≈ 4.0), critical for drug bioavailability .

Biological Activity

The compound 3-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to facilitate understanding.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C21H24N4O3
  • Molecular Weight : 396.44 g/mol
  • CAS Number : 887885-33-8

Research indicates that compounds containing the benzo[d]imidazole moiety often exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of benzo[d]imidazole can inhibit various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways.
  • Anti-inflammatory Effects : Certain derivatives have been identified as inhibitors of inflammatory pathways, particularly through the modulation of cytokine release.
  • Antimicrobial Properties : The compound has demonstrated activity against a range of bacterial and fungal strains.

Case Studies

  • Inhibition of NLRP3 Inflammasome :
    A study highlighted the potential of benzo[d]imidazole derivatives to inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory diseases. The compound was shown to reduce IL-1β release in LPS/ATP-stimulated human macrophages, indicating its potential as an anti-inflammatory agent .
  • Anticancer Activity :
    Another investigation focused on the synthesis of benzo[d]imidazole derivatives and their efficacy against breast cancer cells. The results indicated that specific modifications to the piperidine ring enhanced cytotoxicity against MCF-7 cells, suggesting a structure-activity relationship that could guide future drug design .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound ANLRP3 Inhibition10
Compound BAnticancer (MCF-7)15
Compound CAntimicrobial (E. coli)20

Table 2: Structure-Activity Relationship

Structural FeatureEffect on ActivityReference
Piperidine Ring ModificationIncreased cytotoxicity
Benzo[d]imidazole SubstitutionEnhanced NLRP3 inhibition
Carbonyl Group PresenceCritical for activity

Q & A

Q. What are the key synthetic routes for 3-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one, and how are intermediates characterized?

The synthesis typically involves multi-step procedures:

  • Step 1 : Reduction of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde using NaBH4 to form alcohol intermediates.
  • Step 2 : Chlorination with SOCl2 in benzene yields 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one.
  • Step 3 : Reaction with diamines (e.g., 1,2-diaminobenzene) under reflux in ethanol generates benzimidazole derivatives. Final substitution on the imidazole ring introduces alkyl/aryl groups .
  • Characterization : IR, <sup>1</sup>H/<sup>13</sup>C NMR, ESI-MS, and elemental analysis are standard. Thermal stability is assessed via TGA/DTA .

Q. How is the compound’s purity validated, and what analytical techniques are critical?

  • Chromatography : HPLC or TLC to confirm purity (>95%).
  • Spectroscopy : <sup>1</sup>H NMR (e.g., imidazole proton signals at δ 7.5–8.5 ppm) and <sup>13</sup>C NMR (carbonyl carbons at ~160–170 ppm) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]<sup>+</sup> at m/z 432.15) .

Q. What in vitro assays are used to evaluate biological activity?

  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-negative bacteria (e.g., P. aeruginosa) .
  • Anticancer Screening : Cell viability assays (MTT) across cancer lines (e.g., A549, HT29) with IC50 values reported .
  • Quorum Sensing Inhibition : GFP-based reporter strains (e.g., P. aeruginosa MH602) measure LasR-dependent signal suppression (e.g., 64–68% inhibition at 250 µM) .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with substituted benzimidazole moieties?

  • Solvent Optimization : Reflux in ethanol or DMF improves cyclization efficiency for imidazole formation .
  • Catalysis : Anhydrous ZnCl2 enhances thioglycolic acid coupling to form thiazolidinone derivatives .
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves regioisomeric byproducts .

Q. How do structural modifications (e.g., nitro or trifluoromethyl groups) impact biological activity?

  • Nitro Substituents : Enhance quorum sensing inhibition (e.g., compound 6p shows 68.23% activity at 250 µM) but may increase cytotoxicity .
  • Trifluoromethyl Groups : Improve lipophilicity and target binding (e.g., 6o and 7l show >64% inhibition) .
  • Data Contradictions : While 6p is potent in quorum sensing, it exhibits low cytotoxicity (IC50 >100 µM in HEK293 cells), suggesting selective targeting .

Q. What computational methods validate the compound’s mechanism of action?

  • Molecular Docking : Schrödinger Glide elucidates binding to LasR (PDB: 2UV0) or EGFR (PDB: 1M17). For 6p , a Glide score of −8.2 kcal/mol indicates strong hydrogen bonding with Thr75 and Tyr56 .
  • ADME Prediction : SwissADME predicts moderate permeability (LogP ~3.2) but high plasma protein binding (>90%), requiring formulation adjustments for bioavailability .

Q. How do thermal stability studies inform formulation strategies?

  • TGA/DTA : Degradation onset at ~250°C suggests compatibility with melt extrusion for solid dispersions .
  • Fluorescence Properties : Emission at 450–470 nm (λex 360 nm) supports use in bioimaging or photodynamic therapy .

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